1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol
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Overview
Description
1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol is a compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . It is an aminomethyl derivative of cyclopropylcyclobutanol, characterized by the presence of both an amino group and a hydroxyl group. This compound is primarily used as an intermediate in pharmaceutical and chemical research .
Preparation Methods
The synthesis of 1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol involves several steps. One common method includes the reaction of cyclopropylmethylamine with cyclobutanone under controlled conditions. The reaction typically requires a catalyst and proceeds through a series of intermediate steps to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol can be compared with other similar compounds, such as:
Cyclopropylcyclobutanol: Lacks the aminomethyl group, resulting in different reactivity and applications.
Aminomethylcyclopropane: Lacks the cyclobutanol moiety, affecting its chemical properties and uses.
Cyclobutanol derivatives: Various derivatives with different substituents can have distinct chemical and biological properties.
Properties
IUPAC Name |
1-[1-(aminomethyl)cyclopropyl]cyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c9-6-7(4-5-7)8(10)2-1-3-8/h10H,1-6,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIYGCOBKJOAOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2(CC2)CN)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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